2-Bromo-1-methyl-cyclopropanecarboxylic acid
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Overview
Description
2-Bromo-1-methyl-cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H7BrO2. It is a brominated derivative of cyclopropanecarboxylic acid, characterized by the presence of a bromine atom and a methyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-methyl-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 1-methyl-cyclopropanecarboxylic acid. The reaction typically employs bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopropane ring.
Another method involves the use of methyl 2-bromo-1-methyl-cyclopropanecarboxylate as a precursor. This ester can be hydrolyzed under basic conditions using sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and water (H2O) to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-methyl-cyclopropanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 1-Methyl-cyclopropanecarboxylic acid derivatives.
Reduction: 1-Methyl-cyclopropanecarboxylic acid.
Oxidation: 2-Bromo-1-methyl-cyclopropanone or this compound derivatives.
Scientific Research Applications
2-Bromo-1-methyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-cyclopropanecarboxylic acid involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methyl-cyclopropanecarboxylic acid
- 2-Chloro-1-methyl-cyclopropanecarboxylic acid
- 2-Bromo-1-ethyl-cyclopropanecarboxylic acid
Uniqueness
2-Bromo-1-methyl-cyclopropanecarboxylic acid is unique due to the specific positioning of the bromine and methyl groups on the cyclopropane ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom makes it a versatile intermediate for further functionalization and derivatization in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAFCWJNUSCJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292623-33-7 |
Source
|
Record name | 2-bromo-1-methylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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